molecular formula C26H29ClN6 B13661248 4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline

4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline

Cat. No.: B13661248
M. Wt: 461.0 g/mol
InChI Key: BMJCQIUKICOIHH-UHFFFAOYSA-N
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Description

4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline involves several steps. One common method starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to a series of halogenation and alkylation reactions under phase transfer catalysis conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline include other imidazo[4,5-b]pyridine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific chemical properties and biological activities. For example:

Properties

Molecular Formula

C26H29ClN6

Molecular Weight

461.0 g/mol

IUPAC Name

4-[6-chloro-7-[4-(1-phenylethyl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H29ClN6/c1-18(19-7-5-4-6-8-19)32-13-15-33(16-14-32)24-22(27)17-28-26-23(24)29-25(30-26)20-9-11-21(12-10-20)31(2)3/h4-12,17-18H,13-16H2,1-3H3,(H,28,29,30)

InChI Key

BMJCQIUKICOIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=C4C(=NC=C3Cl)N=C(N4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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